2-(4-Chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide
2-(4-Chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide
Brand Name:
Vulcanchem
CAS No.:
42310-49-6
VCID:
VC0501440
InChI:
InChI=1S/C13H13ClN2O2S/c1-8-7-10(14)3-4-11(8)18-9(2)12(17)16-13-15-5-6-19-13/h3-7,9H,1-2H3,(H,15,16,17)
SMILES:
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC=CS2
Molecular Formula:
C13H13ClN2O2S
Molecular Weight:
296.77g/mol
2-(4-Chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide
CAS No.: 42310-49-6
Main Products
VCID: VC0501440
Molecular Formula: C13H13ClN2O2S
Molecular Weight: 296.77g/mol
CAS No. | 42310-49-6 |
---|---|
Product Name | 2-(4-Chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
Molecular Formula | C13H13ClN2O2S |
Molecular Weight | 296.77g/mol |
IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
Standard InChI | InChI=1S/C13H13ClN2O2S/c1-8-7-10(14)3-4-11(8)18-9(2)12(17)16-13-15-5-6-19-13/h3-7,9H,1-2H3,(H,15,16,17) |
Standard InChIKey | DJWMDFBMNVVDEL-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC=CS2 |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC=CS2 |
PubChem Compound | 3656119 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume